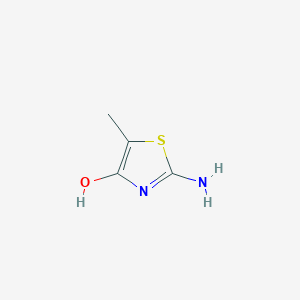

2-Amino-5-methylthiazol-4-ol

Übersicht

Beschreibung

2-Amino-5-methylthiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is known for its aromatic properties due to the delocalization of π-electrons. This compound is often used in various chemical and pharmaceutical applications due to its unique reactivity and biological activity.

Synthetic Routes and Reaction Conditions:

One-Pot Synthesis: A common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol.

Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

2-Amino-5-methylthiazol-4-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research:

-

Antioxidant Activity :

- A series of derivatives synthesized from 2-Amino-5-methylthiazol-4-ol demonstrated significant antioxidant properties. Compounds derived from this parent compound showed promising radical scavenging potential against various free radicals using assays like DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging methods .

-

Anticancer Potential :

- Research indicates that derivatives of this compound possess anticancer activity. For instance, studies have shown that certain synthesized compounds exhibit high levels of growth inhibition against human tumor cells . The National Cancer Institute's protocols were employed to evaluate the anticancer efficacy of these derivatives, revealing significant cytotoxic effects against various cancer cell lines .

- Anticonvulsant Properties :

Synthetic Derivatives

The versatility of this compound allows for the synthesis of various derivatives that enhance its biological activity:

Case Studies

- Antioxidant Research :

- Anticancer Evaluation :

- Anticonvulsant Activity Assessment :

Wirkmechanismus

The mechanism of action of 2-Amino-5-methylthiazol-4-ol involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It can modulate the activity of specific receptors in biological systems, leading to altered cellular responses.

Oxidative Stress Reduction: The compound’s antioxidant properties help in reducing oxidative stress by scavenging free radicals.

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-methylthiazol-4-ol can be compared with other similar compounds such as:

2-Aminothiazole: Similar in structure but lacks the methyl group at the C-5 position.

2-Amino-4-methylthiazole: Similar but with the amino group at the C-2 position.

2-Amino-5-ethylthiazole: Similar but with an ethyl group instead of a methyl group at the C-5 position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Amino-5-methylthiazol-4-ol (AMTO) is a heterocyclic compound characterized by the presence of both amino and hydroxyl functional groups on a thiazole ring. This unique structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry, pharmacology, and agricultural applications. This article comprehensively reviews the biological activity of AMTO, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 145.19 g/mol

- Structure : The compound features a thiazole ring with an amino group at position 2 and a hydroxyl group at position 4.

Antimicrobial Properties

AMTO exhibits significant antimicrobial activity against various bacterial and fungal strains. Research indicates that derivatives of AMTO can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Moderate antifungal effect | |

| Escherichia coli | Limited activity |

Antioxidant Activity

The compound has shown promising antioxidant properties. It is involved in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Mechanism : AMTO's antioxidant activity is attributed to its ability to donate hydrogen atoms and stabilize free radicals, thus preventing cellular damage.

Anticancer Potential

AMTO has been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation.

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| HeLa (cervical cancer) | Inhibition of growth | |

| MCF-7 (breast cancer) | Induction of apoptosis |

The biological activity of AMTO can be attributed to several mechanisms:

- Enzyme Inhibition : AMTO interacts with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, leading to changes in gene expression and cellular responses.

- Radical Scavenging : Its ability to scavenge free radicals contributes to its antioxidant properties.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of AMTO derivatives. The results demonstrated that specific modifications to the thiazole structure enhanced antimicrobial potency against multi-drug resistant strains of bacteria .

Evaluation of Antioxidant Properties

In vitro assays conducted on AMTO revealed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests that AMTO may be beneficial in preventing oxidative damage in various pathological conditions .

Pharmacokinetics

Understanding the pharmacokinetics of AMTO is crucial for its potential therapeutic applications:

- Absorption : AMTO is slightly soluble in water but more soluble in organic solvents, which may affect its bioavailability.

- Metabolism : The compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Distribution : Once absorbed, AMTO distributes through tissues via specific transporters.

Safety and Toxicology

While the biological activities of AMTO are promising, safety assessments are necessary. Preliminary studies indicate low toxicity levels at therapeutic doses; however, further investigations are warranted to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name |

2-amino-5-methyl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h7H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPZNHKHMOLXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309356 | |

| Record name | 2-Amino-5-methyl-4-thiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133833-95-1 | |

| Record name | 2-Amino-5-methyl-4-thiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133833-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methyl-4-thiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.